molecular formula C20H30O B13761959 6'-(tert-Butyl)-2',3'-dihydro-3',3'-dimethylspiro(cyclohexane-1,1'-(1H)indene)-5'-ol CAS No. 53718-34-6

6'-(tert-Butyl)-2',3'-dihydro-3',3'-dimethylspiro(cyclohexane-1,1'-(1H)indene)-5'-ol

Cat. No.: B13761959
CAS No.: 53718-34-6
M. Wt: 286.5 g/mol
InChI Key: CQDLYCCFORGHSV-UHFFFAOYSA-N
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Description

6’-(tert-Butyl)-2’,3’-dihydro-3’,3’-dimethylspiro(cyclohexane-1,1’-(1H)indene)-5’-ol is a complex organic compound characterized by its unique spiro structure. This compound features a cyclohexane ring fused with an indene moiety, along with tert-butyl and dimethyl groups, making it a subject of interest in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-(tert-Butyl)-2’,3’-dihydro-3’,3’-dimethylspiro(cyclohexane-1,1’-(1H)indene)-5’-ol typically involves multiple steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through hydrogenation of benzene or by cyclization of hexane derivatives.

    Introduction of tert-Butyl and Dimethyl Groups: tert-Butyl and dimethyl groups are introduced via Friedel-Crafts alkylation using tert-butyl chloride and dimethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Spiro Formation: The spiro linkage is formed through a cyclization reaction involving the cyclohexane and indene moieties under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. Catalysts and solvents are chosen to optimize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting ketones to alcohols.

    Substitution: Substitution reactions, such as halogenation, can occur at the tert-butyl or dimethyl groups using reagents like chlorine or bromine.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas, palladium catalyst.

    Substituting Agents: Chlorine, bromine.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

6’-(tert-Butyl)-2’,3’-dihydro-3’,3’-dimethylspiro(cyclohexane-1,1’-(1H)indene)-5’-ol has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6’-(tert-Butyl)-2’,3’-dihydro-3’,3’-dimethylspiro(cyclohexane-1,1’-(1H)indene)-5’-ol involves interactions with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism.

Comparison with Similar Compounds

Similar Compounds

    tert-Butylcyclohexane: Shares the tert-butyl group but lacks the spiro and indene moieties.

    Dimethylcyclohexane: Contains dimethyl groups but lacks the spiro and indene structures.

    Spiroindene Derivatives: Compounds with similar spiro structures but different substituents.

Uniqueness

6’-(tert-Butyl)-2’,3’-dihydro-3’,3’-dimethylspiro(cyclohexane-1,1’-(1H)indene)-5’-ol is unique due to its combination of tert-butyl, dimethyl, and spiroindene features, which confer distinct chemical and biological properties not found in simpler analogs.

Properties

CAS No.

53718-34-6

Molecular Formula

C20H30O

Molecular Weight

286.5 g/mol

IUPAC Name

6-tert-butyl-3,3-dimethylspiro[2H-indene-1,1'-cyclohexane]-5-ol

InChI

InChI=1S/C20H30O/c1-18(2,3)16-11-15-14(12-17(16)21)19(4,5)13-20(15)9-7-6-8-10-20/h11-12,21H,6-10,13H2,1-5H3

InChI Key

CQDLYCCFORGHSV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CCCCC2)C3=CC(=C(C=C31)O)C(C)(C)C)C

Origin of Product

United States

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